molecular formula C17H14ClNO4 B2708606 7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 904811-98-9

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B2708606
CAS RN: 904811-98-9
M. Wt: 331.75
InChI Key: NGCDTGVRSYOGDZ-UHFFFAOYSA-N
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Description

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of isochromene derivatives, which are known to exhibit diverse biological activities such as anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Antiproliferative Activity

The compound’s hybrid structure, combining a 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline moiety, has been synthesized and evaluated for its antiproliferative effects . Specifically, compounds 25, 30, 31, 36, and 37 demonstrated significant cytostatic activity against human cancer cell lines, with remarkable GI50 values ranging from 0.05 to 0.95 µM. These findings suggest potential applications in cancer therapy.

Antifungal Properties

In addition to its antiproliferative effects, the hybrid molecules were tested for antifungal activity against Candida albicans and Cryptococcus neoformans. While further studies are needed, these results hint at the compound’s potential as an antifungal agent .

Medicinal Chemistry

The 2-pyrazoline moiety within the compound is of great interest in medicinal chemistry. It exhibits diverse pharmacological effects, including antimicrobial, antimycobacterial, anti-inflammatory, analgesic, and antidepressant activities. Researchers have also explored its Nitric Oxide Synthase (NOS) inhibition and Cannabinoid CB1 receptor antagonism .

Coumarin Derivatives

The compound’s structure suggests a connection to coumarin derivatives. For instance, the 3-(4-methoxyphenyl)-4-hydroxy coumarin can be prepared from an intermediate via intramolecular Claisen condensation . This opens up avenues for investigating its role in coumarin-based drug development.

Synthetic Cannabinoid Receptor Agonists (SCRAs)

Given the compound’s structural features, it’s worth exploring its potential as a synthetic cannabinoid receptor agonist (SCRA). SCRA NPS (new psychoactive substances) are structurally diverse and have gained attention in recent years . Investigating its interaction with cannabinoid receptors could yield valuable insights.

properties

IUPAC Name

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-22-13-6-4-12(5-7-13)19-16(20)15-8-10-2-3-11(18)9-14(10)17(21)23-15/h2-7,9,15H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDTGVRSYOGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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